molecular formula C8H7IO3 B1308377 5-Iodo-2-methoxybenzoic acid CAS No. 2786-00-7

5-Iodo-2-methoxybenzoic acid

Cat. No. B1308377
Key on ui cas rn: 2786-00-7
M. Wt: 278.04 g/mol
InChI Key: FVEBPHMWZVPXQS-UHFFFAOYSA-N
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Patent
US05739336

Procedure details

A mixture of 5-iodo-2-methoxybenzoic acid (13.4 g, 48 mmol), acetyl chloride (1 mL) and ethanol (50 mL) was heated 4 hours with stirring at reflux. The mixture was concentrated and the residue was dissolved in diethyl ether. The solution was poured into ice-cold saturated sodium bicarbonate and the organic phase was washed with brine, dried (K2 CO3), filtered and concentrated to give ethyl 5-iodo-2-methoxybenzoate (13.5 g, 44 mmol) as an oil.
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([OH:9])=[O:8].[C:13](Cl)(=O)[CH3:14]>C(O)C>[I:1][C:2]1[CH:3]=[CH:4][C:5]([O:11][CH3:12])=[C:6]([CH:10]=1)[C:7]([O:9][CH2:13][CH3:14])=[O:8]

Inputs

Step One
Name
Quantity
13.4 g
Type
reactant
Smiles
IC=1C=CC(=C(C(=O)O)C1)OC
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in diethyl ether
ADDITION
Type
ADDITION
Details
The solution was poured into ice-cold saturated sodium bicarbonate
WASH
Type
WASH
Details
the organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried (K2 CO3)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC(=C(C(=O)OCC)C1)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 44 mmol
AMOUNT: MASS 13.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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